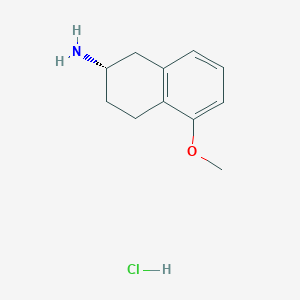

(S)-2-amino-5-methoxytetralin hydrochloride

Description

The exact mass of the compound (s)-2-Amino-5-methoxytetralin hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-amino-5-methoxytetralin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-5-methoxytetralin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCAQWQPIFKRX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483988 | |

| Record name | (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-17-0 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58349-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-5-methoxytetralin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the dopamine D2 receptor agonist Rotigotine, which is utilized in the treatment of Parkinson's disease. The stereochemistry at the C2 position is crucial for its biological activity. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the desired (S)-enantiomer in high purity. Two principal strategies are detailed: asymmetric induction using a chiral auxiliary and classical chiral resolution of a racemic mixture. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and the relevant biological signaling pathway to aid researchers and drug development professionals in their scientific endeavors.

Introduction

The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. (S)-2-amino-5-methoxytetralin serves as a critical building block for molecules targeting the central nervous system, particularly dopamine receptors.[1][2] Its hydrochloride salt ensures stability and ease of handling. This guide will explore two effective methods for its synthesis, highlighting the advantages and challenges of each approach.

Synthetic Pathways

Two predominant methods for the synthesis of (S)-2-amino-5-methoxytetralin hydrochloride have been established: asymmetric induction and chiral resolution.

Asymmetric Induction Pathway

This modern approach introduces chirality early in the synthetic sequence, avoiding the lower theoretical yield of resolution processes. The synthesis commences with 5-methoxy-2-tetralone and utilizes a chiral amine, R-(+)-α-phenylethylamine, to direct the stereochemical outcome of a reductive amination.[3][4]

The overall workflow for the asymmetric induction is depicted below:

Chiral Resolution Pathway

This classical method involves the synthesis of a racemic mixture of 2-amino-5-methoxytetralin, followed by the separation of the enantiomers using a chiral resolving agent, such as (S)-mandelic acid. The unwanted (R)-enantiomer can be racemized and recycled to improve the overall yield.

The workflow for the chiral resolution process is as follows:

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthetic pathways.

Table 1: Asymmetric Induction Synthesis

| Parameter | Value | Reference |

| Overall Yield | ~68.7% | [3][4] |

| Purity | 99% | [3][4] |

| Enantiomeric Excess (ee) | 99.9% | [3][4] |

Table 2: Chiral Resolution Synthesis

| Parameter | Value | Reference |

| Overall Yield (S)-enantiomer | 29% (from racemic HCl salt) | [5] |

| Enantiomeric Excess (ee) | 99.7% | [5] |

| Racemization Yield of (R)-enantiomer | 95% | [5] |

Experimental Protocols

Asymmetric Induction Method

Step 1: Synthesis of Compound I [3]

-

To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, 3.2 g of p-toluenesulfonic acid, and 2500 ml of toluene.

-

Under a nitrogen atmosphere, stir the mixture and heat to reflux until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and process it to isolate the oily liquid product, Compound I.

Step 2: Synthesis of Compound II [3]

-

The crude Compound I is subjected to a reduction reaction. While the patent does not specify the exact reducing agent in this summary, a common agent for such transformations is sodium borohydride or a similar hydride source. The reaction temperature is maintained between -30°C and 20°C.[3]

-

After the reduction is complete, the reaction is quenched and worked up to yield Compound II.

Step 3: Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride [3][4]

-

Dilute 126 g of Compound II with 200 mL of ethyl acetate.

-

Add 500 mL of an ethyl acetate-HCl solution to form the hydrochloride salt of Compound II, which precipitates as a solid.

-

Filter and dry the solid to obtain approximately 100 g of the Compound II salt.

-

The Compound II salt is then subjected to hydrogenolysis using a palladium-carbon catalyst (Pd/C or Pd(OH)₂/C) to cleave the α-phenylethyl group.[3][4]

-

This reaction is typically carried out in a suitable solvent such as methanol or ethanol under a hydrogen atmosphere at a temperature ranging from 50°C to 120°C.[3][4]

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the final product, (S)-2-amino-5-methoxytetralin hydrochloride.

Chiral Resolution Method

Step 1: Synthesis of Racemic (±)-2-amino-5-methoxytetralin Hydrochloride [5]

-

5-methoxy-2-tetralone undergoes reductive amination with aqueous ammonia over a Raney Nickel catalyst.[5]

-

The reaction is performed under a hydrogen atmosphere (2.9-3.9 bar) at a temperature between 70 and 80°C.[5]

-

The resulting racemic free amine is then treated with methanolic hydrogen chloride to precipitate the hydrochloride salt with a typical yield of around 91%.[5]

Step 2: Resolution of Enantiomers [5]

-

The racemic hydrochloride salt is treated with one equivalent of (S)-mandelic acid in a suitable solvent to form diastereomeric salts.

-

The difference in solubility between the (S,S) and (R,S) diastereomeric salts allows for their separation by fractional crystallization.

-

The less soluble diastereomeric salt is isolated by filtration.

-

The desired (S)-enantiomer is then liberated from the purified diastereomeric salt by treatment with a base, followed by extraction and subsequent conversion back to the hydrochloride salt.

Step 3: Racemization of the (R)-enantiomer [5]

-

The undesired (R)-enantiomer, recovered from the mother liquor of the resolution step, can be racemized to improve the overall process efficiency.

-

A solution of the (R)-enantiomer in xylene is heated at 130°C over a Raney Cobalt catalyst under a hydrogen atmosphere (2.0-2.7 bar).[5]

-

This process regenerates the racemic amine, which can be recycled back into the resolution step.[5]

Biological Context: Dopamine D2 Receptor Signaling Pathway

(S)-2-amino-5-methoxytetralin is a dopamine D2 receptor agonist. Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptors (D2, D3, and D4) are coupled to the Gαi inhibitory subunit. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability and gene expression.

References

- 1. (R)-(+)-5-METHOXY 2-AMINOTETRALIN | 105086-92-8 [chemicalbook.com]

- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (S)-2-amino-5-methoxytetralin Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic aminotetralin derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and purification of (S)-2-amino-5-methoxytetralin hydrochloride. Detailed experimental protocols, data tables for easy reference, and diagrams illustrating its synthesis and potential biological signaling pathways are included to support researchers and scientists in their work with this compound.

Chemical Properties and Structure

(S)-2-amino-5-methoxytetralin hydrochloride is the hydrochloride salt of the (S)-enantiomer of 2-amino-5-methoxytetralin. The presence of a chiral center at the C2 position of the tetralin ring system is a key structural feature.

Table 1: Chemical and Physical Properties of (S)-2-amino-5-methoxytetralin Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₆ClNO | [1][2] |

| Molecular Weight | 213.70 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 262-265 °C | [3] |

| Water Solubility | 39.6 g/L at 20 °C | [3] |

| Purity (HPLC) | ≥ 95% to 99.98% | [1][2] |

| CAS Number | 58349-17-0 | [2][4] |

Structure:

The chemical structure of (S)-2-amino-5-methoxytetralin hydrochloride consists of a tetralin core, which is a bicyclic aromatic hydrocarbon, with a methoxy group at the 5-position and an amino group at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral carbon (C2). The compound is supplied as a hydrochloride salt, which improves its stability and solubility in aqueous media.

Figure 1: Chemical Structure of (S)-2-amino-5-methoxytetralin Hydrochloride

Caption: 2D structure of (S)-2-amino-5-methoxytetralin hydrochloride.

Experimental Protocols

Synthesis of (S)-2-amino-5-methoxytetralin Hydrochloride

A common synthetic route involves the asymmetric reduction of an intermediate derived from 5-methoxy-2-tetralone. The following is a generalized protocol based on patented methods.[5]

Experimental Workflow:

Caption: Asymmetric synthesis of (S)-2-amino-5-methoxytetralin hydrochloride.

Methodology:

-

Step 1: Imine Formation: 5-methoxy-2-tetralone is reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine, in the presence of an acid catalyst like p-toluenesulfonic acid in a suitable solvent such as toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the reaction towards the formation of the chiral imine intermediate.

-

Step 2: Diastereoselective Reduction: The resulting imine is then reduced without purification. A reducing agent such as sodium borohydride in methanol is added at a controlled temperature (e.g., 0-5 °C) to stereoselectively reduce the imine to the corresponding secondary amine. The chiral auxiliary ((R)-(+)-α-phenylethylamine) directs the hydride attack to form the desired (S,R)-diastereomer.

-

Step 3: Hydrogenolysis and Salt Formation: The chiral auxiliary is removed by catalytic hydrogenolysis. The secondary amine is dissolved in a solvent like ethanol, and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. This cleaves the benzylic C-N bond, yielding (S)-2-amino-5-methoxytetralin. The free amine is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of the final product.

Purification

The crude (S)-2-amino-5-methoxytetralin hydrochloride can be purified by recrystallization.

Recrystallization Protocol:

A suitable solvent system for the recrystallization of aminotetralin hydrochlorides often involves a polar protic solvent in which the compound is soluble at elevated temperatures and less soluble at lower temperatures. A common approach is to use a solvent mixture, such as ethanol/diethyl ether or isopropanol/diethyl ether.

-

Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add diethyl ether to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Methods

The purity and identity of (S)-2-amino-5-methoxytetralin hydrochloride can be assessed using various analytical techniques.

Table 2: Analytical Methods

| Technique | Purpose | Typical Observations/Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product, with purity typically >99%.[1] Chiral HPLC can be used to determine enantiomeric excess.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H-NMR (D₂O, δ ppm): 1.75-1.80 (1H), 2.14-2.17 (1H), 2.52-2.63 (1H), 2.75-2.87 (2H), 3.06-3.13 (1H), 3.45-3.56 (1H), 3.75 (3H), 6.74-6.83 (2H), 7.12-7.17 (1H).[5][7] |

| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the free base (C₁₁H₁₅NO, m/z ≈ 177.12) is typically observed. |

| Chiral Capillary Electrophoresis (CE) | Enantiomeric purity determination. | Separation of (S) and (R) enantiomers to determine the enantiomeric excess.[8] |

Biological Activity and Signaling Pathways

The primary therapeutic relevance of (S)-2-amino-5-methoxytetralin hydrochloride is as a key starting material for the synthesis of Rotigotine. Rotigotine is a non-ergoline dopamine agonist with affinity for D1, D2, and D3 receptors.

Logical Relationship: Synthesis of Rotigotine

Caption: Synthetic pathway from (S)-2-amino-5-methoxytetralin to Rotigotine.

Potential Signaling Pathway:

As a precursor to a dopamine agonist, understanding the downstream signaling of dopamine receptors is crucial. Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the Gαi/o subunit from the βγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal excitability.

Conclusion

(S)-2-amino-5-methoxytetralin hydrochloride is a valuable building block in the synthesis of dopaminergic compounds, most notably Rotigotine. Its synthesis requires careful control of stereochemistry, and its purification is essential for obtaining high-purity final products. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences is critical for researchers in the fields of medicinal chemistry and neuropharmacology. This guide provides a foundational resource to aid in these endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 3. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 4. (S)-2-Amino-5-methoxytetralin HCl | 58349-17-0 | FA146988 [biosynth.com]

- 5. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of (S)-2-amino-5-methoxytetralin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic aminotetralin derivative with a significant pharmacological interest due to its structural relationship to known monoaminergic ligands. As a member of the 5-substituted-2-aminotetralin (5-SAT) chemical class, it is recognized for its activity at serotonin and dopamine receptors. Notably, it serves as a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist utilized in the management of Parkinson's disease and restless legs syndrome. This technical guide provides an in-depth overview of the pharmacological properties of (S)-2-amino-5-methoxytetralin hydrochloride, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Pharmacological Profile

The pharmacological activity of (S)-2-amino-5-methoxytetralin hydrochloride is primarily characterized by its interaction with serotonin and dopamine receptor systems. The stereochemistry at the C2 position is a critical determinant of its activity, with the (S)-enantiomer demonstrating distinct pharmacological properties.

Serotonin Receptor Activity

Research on the class of 5-substituted-2-aminotetralins (5-SATs) indicates that these compounds, particularly the (S)-enantiomers, exhibit high affinity for several serotonin 5-HT1 receptor subtypes. Specifically, they show a strong stereoselective preference for 5-HT1A, 5-HT1B, and 5-HT1D receptors, where they generally act as agonists.[1] This agonism at 5-HT1 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

While specific binding affinities (Ki) and functional potencies (EC50) for (S)-2-amino-5-methoxytetralin hydrochloride are not extensively reported in publicly available literature, the general profile of 5-SATs suggests potent interaction with these receptors.

Dopamine Receptor Activity

The 2-aminotetralin scaffold is a well-established pharmacophore for dopamine receptor ligands. The (S)-enantiomers of C5-oxygenated 2-aminotetralins are generally considered to be dopamine receptor agonists.[2] However, modifications to the chemical structure, such as O-methylation, can influence the nature of this interaction. Some studies suggest that O-methylation of certain 2-aminotetralin derivatives may increase their dopamine receptor antagonistic activity.[2] Derivatives of the enantiomeric (R)-2-amino-5-methoxytetralin have been characterized as antagonists and inverse agonists at the dopamine D2A receptor.[3]

Given that (S)-2-amino-5-methoxytetralin is a precursor to the potent dopamine agonist Rotigotine, it is plausible that it retains agonist or partial agonist properties at dopamine D2 and D3 receptors.[4][5] Rotigotine itself is a non-selective agonist of dopamine D1, D2, and D3 receptors.[6]

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for (S)-2-amino-5-methoxytetralin hydrochloride in peer-reviewed literature, the following table presents a generalized profile for the class of (S)-5-substituted-2-aminotetralins (5-SATs) to provide a contextual understanding of its likely receptor affinities.

| Receptor Subtype | Ligand Class | Typical Binding Affinity (Ki) | Functional Activity |

| Serotonin | |||

| 5-HT1A | (S)-5-SATs | ≤ 25 nM[1] | Agonist[1] |

| 5-HT1B | (S)-5-SATs | ≤ 25 nM[1] | Agonist[1] |

| 5-HT1D | (S)-5-SATs | ≤ 25 nM[1] | Agonist[1] |

| Dopamine | |||

| D2-like (D2, D3, D4) | (S)-2-aminotetralins | Varies | Generally Agonist[2] |

Note: The data presented for 5-SATs is indicative of the general class and may not precisely reflect the values for (S)-2-amino-5-methoxytetralin hydrochloride. Further experimental validation is required for precise quantification.

Signaling Pathways

The interaction of (S)-2-amino-5-methoxytetralin hydrochloride with its primary targets, the 5-HT1 and D2-like receptors, initiates intracellular signaling cascades that are characteristic of Gi/o-coupled GPCRs.

5-HT1 and Dopamine D2 Receptor Signaling

Agonist binding to both 5-HT1 (A, B, D) and dopamine D2-like receptors leads to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby modulating neuronal excitability and gene expression.

Experimental Protocols

The characterization of the pharmacological profile of compounds like (S)-2-amino-5-methoxytetralin hydrochloride relies on a suite of standardized in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of (S)-2-amino-5-methoxytetralin hydrochloride for serotonin (e.g., 5-HT1A) and dopamine (e.g., D2) receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

-

Test Compound: (S)-2-amino-5-methoxytetralin hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific control).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity (e.g., agonism, antagonism) of a test compound by measuring its effect on intracellular cAMP levels.

Objective: To assess the ability of (S)-2-amino-5-methoxytetralin hydrochloride to modulate adenylyl cyclase activity via Gi/o-coupled receptors.

Materials:

-

Cell Line: A stable cell line expressing the human receptor of interest (e.g., 5-HT1A or D2).

-

Test Compound: (S)-2-amino-5-methoxytetralin hydrochloride.

-

Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.

-

-

Stimulation (for Gi-coupled receptors): Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels. The ability of a Gi-agonist to inhibit this forskolin-stimulated cAMP production is then measured.

-

Incubation: Incubate the plate for a specified time at 37°C to allow for receptor-mediated modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50, from which the pA2 or Kb value can be calculated.

-

In Vivo Effects

While specific in vivo studies on (S)-2-amino-5-methoxytetralin hydrochloride are scarce, the pharmacological profile of the broader class of 2-aminotetralins suggests potential effects on the central nervous system. As dopamine and serotonin systems are heavily involved in the regulation of motor activity, mood, and cognition, it can be inferred that this compound may modulate these functions. For instance, 2-aminotetralin itself has been shown to affect locomotor activity in rodents.[7] Given its role as a precursor to Rotigotine, which is used to treat motor symptoms, further in vivo investigation into the effects of (S)-2-amino-5-methoxytetralin hydrochloride on motor control is warranted.

Conclusion

(S)-2-amino-5-methoxytetralin hydrochloride is a pharmacologically active molecule with a likely affinity for serotonin 5-HT1 and dopamine D2-like receptors, where it is presumed to act as an agonist. Its structural features and its role as a precursor to the dopamine agonist Rotigotine underscore its significance in medicinal chemistry and drug development. While a comprehensive quantitative pharmacological profile for this specific compound is not yet fully elucidated in the public domain, the established methodologies and the known structure-activity relationships for the 2-aminotetralin class provide a strong foundation for its further investigation. This technical guide serves as a resource for researchers and professionals seeking to understand and explore the therapeutic potential of this and related compounds.

References

- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of (R)-2-amino-5-methoxytetralin: antagonists and inverse agonists at the dopamine D2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rotigotine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

The Emergence of a Key Intermediate: A Technical Guide to (S)-2-amino-5-methoxytetralin hydrochloride

Introduction

(S)-2-amino-5-methoxytetralin hydrochloride is a chiral synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug development. While not a therapeutic agent in itself, it serves as a critical building block in the synthesis of potent and selective dopaminergic agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this pivotal molecule, with a particular focus on its role as a key intermediate in the production of the anti-Parkinson's disease drug, Rotigotine. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chemistry and significance of (S)-2-amino-5-methoxytetralin hydrochloride.

Historical Context and Discovery

The development of 2-aminotetralin derivatives as dopamine receptor agonists has a rich history dating back to the 1970s. Early research focused on exploring the conformational constraints of the dopamine pharmacophore to design more potent and selective agents. While a definitive "discovery" paper for 2-amino-5-methoxytetralin is not readily apparent in the published literature, its development is intrinsically linked to the broader exploration of aminotetralins as dopamine agonists. The primary significance of the (S)-enantiomer of 2-amino-5-methoxytetralin was firmly established with its identification as a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist.[1] This realization spurred the development of various efficient and stereoselective synthetic routes to meet the demands of pharmaceutical production.

Synthetic Methodologies

The synthesis of (S)-2-amino-5-methoxytetralin hydrochloride has been approached through two main strategies: the resolution of a racemic mixture and, more recently, asymmetric synthesis to directly obtain the desired enantiomer.

Racemic Synthesis and Resolution

One of the earliest and most straightforward approaches involves the synthesis of the racemic mixture of 2-amino-5-methoxytetralin, followed by resolution to isolate the (S)-enantiomer.

Experimental Protocol: Reductive Amination and Resolution

A common method for the synthesis of the racemic compound involves the reductive amination of 5-methoxy-2-tetralone. The resulting racemic amine is then resolved using a chiral acid, such as (S)-(+)-mandelic acid, to selectively crystallize the desired (S)-enantiomer salt.

-

Step 1: Reductive Amination of 5-methoxy-2-tetralone. 5-methoxy-2-tetralone is reacted with an amine source, such as benzylamine or methoxyamine, followed by reduction. Subsequent removal of the protecting group yields racemic 2-amino-5-methoxytetralin.

-

Step 2: Resolution with (S)-(+)-Mandelic Acid. The racemic free base is treated with (S)-(+)-mandelic acid in a suitable solvent. The diastereomeric salt of (S)-2-amino-5-methoxytetralin with (S)-(+)-mandelic acid precipitates from the solution.

-

Step 3: Conversion to Hydrochloride Salt. The isolated diastereomeric salt is then treated with hydrochloric acid to yield (S)-2-amino-5-methoxytetralin hydrochloride.

This classical resolution method, while effective, is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.

Asymmetric Synthesis

To overcome the yield limitations of classical resolution, several asymmetric synthetic methods have been developed. These routes aim to directly produce the (S)-enantiomer with high enantiomeric excess.

Experimental Protocol: Asymmetric Reductive Amination

One patented method utilizes a chiral auxiliary to direct the stereoselective reduction of an intermediate imine.

-

Step 1: Imine Formation. 5-methoxy-2-tetralone is condensed with a chiral amine, such as (R)-(+)-α-phenylethylamine, to form a chiral imine intermediate.

-

Step 2: Diastereoselective Reduction. The imine is then reduced with a reducing agent like sodium borohydride. The chiral auxiliary directs the hydride attack to preferentially form the (S,R)-diastereomer of the secondary amine.

-

Step 3: Hydrogenolysis and Salt Formation. The chiral auxiliary is removed via hydrogenolysis using a palladium-on-carbon catalyst in the presence of hydrochloric acid to directly afford (S)-2-amino-5-methoxytetralin hydrochloride.

This method has been reported to achieve high yields and excellent enantiomeric purity.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Steps | Reported Yield | Enantiomeric Excess (ee) |

| Racemic Synthesis and Resolution | Reductive amination, resolution with (S)-(+)-mandelic acid | ~17-24% | >99% |

| Asymmetric Synthesis | Imine formation with chiral auxiliary, diastereoselective reduction, hydrogenolysis | ~69% | >99% |

Role in the Synthesis of Rotigotine

(S)-2-amino-5-methoxytetralin hydrochloride is a pivotal precursor in the multi-step synthesis of Rotigotine. The general synthetic pathway involves the N-alkylation of the primary amine with a suitable propyl group and a thiophene-containing side chain, followed by demethylation of the methoxy group to the corresponding phenol.

Pharmacological Significance

As a synthetic intermediate, (S)-2-amino-5-methoxytetralin hydrochloride is not intended for direct therapeutic use, and as such, there is a paucity of publicly available data on its specific pharmacological profile. Its significance lies in its structural contribution to the final drug product, Rotigotine.

Rotigotine is a non-ergoline dopamine agonist with a high affinity for D2-like (D2, D3, D4) and D1-like (D1, D5) dopamine receptors. It also exhibits some affinity for serotonin 5-HT1A and α2B-adrenergic receptors.[2][3] The aminotetralin core of Rotigotine, derived from (S)-2-amino-5-methoxytetralin, is crucial for its interaction with these receptors.

Table 2: Receptor Binding Profile of Rotigotine

| Receptor | Ki (nM) |

| Dopamine D3 | 0.71 |

| Dopamine D2 | 13.5 |

| Dopamine D1 | 83 |

| Dopamine D4.2 | 3.9 |

| Dopamine D5 | 5.4 |

| Serotonin 5-HT1A | 30 |

| α2B-Adrenergic | 27 |

Data from in vitro binding assays.[2]

Signaling Pathways

The therapeutic effects of Rotigotine in Parkinson's disease are primarily mediated through the activation of dopamine D2 and D1 receptors in the brain.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o pathway. Activation of the D2 receptor by an agonist like Rotigotine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This initiates a signaling cascade that ultimately modulates neuronal excitability.

Serotonin 5-HT2A and 5-HT2C Receptor Signaling

While Rotigotine has lower affinity for serotonin receptors, the broader class of aminotetralins has been explored for their effects on these systems. The 5-HT2A and 5-HT2C receptors are GPCRs that primarily couple to the Gq/11 pathway. Agonist binding initiates the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Conclusion

(S)-2-amino-5-methoxytetralin hydrochloride stands as a testament to the intricate process of modern drug development, where the value of a molecule is not always in its direct therapeutic effect but in its role as a crucial stepping stone. Its efficient and stereoselective synthesis has been a key enabler in the production of Rotigotine, providing a valuable treatment option for patients with Parkinson's disease. The ongoing exploration of aminotetralin derivatives suggests that this structural motif will continue to be a fertile ground for the discovery of new and improved therapies targeting a range of neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of the discovery, synthesis, and significance of (S)-2-amino-5-methoxytetralin hydrochloride, offering a valuable resource for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the In Vitro Binding Affinity of (S)-2-amino-5-methoxytetralin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (S)-2-amino-5-methoxytetralin hydrochloride, a notable derivative of the 2-aminotetralin chemical scaffold. The 2-aminotetralin structure is a privileged motif in medicinal chemistry, known for its interaction with key neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] This document collates available quantitative binding data, details common experimental methodologies for determining binding affinity, and visualizes the primary signaling pathways associated with its likely receptor targets.

Data Presentation: Receptor Binding Affinity

While a comprehensive binding profile for (S)-2-amino-5-methoxytetralin hydrochloride across a wide array of receptors is not available in a single public source, the structure-activity relationships (SAR) for the 2-aminotetralin class of compounds are well-documented.[1][2][3][4] The (S)-enantiomer of 2-aminotetralin derivatives consistently demonstrates significantly higher affinity for several serotonin and dopamine receptor subtypes compared to the (R)-enantiomer.[5][6] The following table summarizes representative binding affinities (Ki) for closely related 5-methoxy-2-aminotetralin derivatives at key serotonin (5-HT) and dopamine (D) receptors, providing an inferred profile for the title compound.

| Receptor Subtype | Ligand/Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| Serotonin Receptors | |||||

| 5-HT1A | (S)-5-Aryl/Heteroaryl-2-aminotetralins | ≤ 25 | [³H]5-CT | Recombinant Cells | [5][6] |

| 5-HT1B | (S)-5-Aryl/Heteroaryl-2-aminotetralins | ≤ 25 | [³H]5-CT | Recombinant Cells | [5][6] |

| 5-HT1D | (S)-5-Aryl/Heteroaryl-2-aminotetralins | ≤ 25 | [³H]5-CT | Recombinant Cells | [5][6] |

| 5-HT1F | (S)-5-Aryl/Heteroaryl-2-aminotetralins | > 1000 | [³H]5-HT | Recombinant Cells | [5][6] |

| 5-HT2A | 5-MeO-DMT Derivatives | Nanomolar Range | [³H]ketanserin | Not Specified | [7] |

| 5-HT2C | 5-MeO-DMT Derivatives | Nanomolar Range | Not Specified | Not Specified | [7] |

| Dopamine Receptors | |||||

| D2-like | 5-Oxygenated 2-aminotetralins | Varies | [³H]spiperone | Calf Caudate | [8] |

| D2High | Phencyclidine (for comparison) | 2.7 | [³H]domperidone | Human Cloned D2 Receptors | [9] |

| D2High | Ketamine (for comparison) | 55 | [³H]domperidone | Human Cloned D2 Receptors | [9] |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the likely binding profile of (S)-2-amino-5-methoxytetralin hydrochloride. The stereochemistry at the C2 position is critical, with the (S)-enantiomer generally showing higher affinity for serotonin receptors.[5]

Experimental Protocols

The determination of in vitro binding affinity is typically achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[10]

This protocol outlines the general steps for determining the binding affinity of a test compound, such as (S)-2-amino-5-methoxytetralin hydrochloride, for a specific G-protein coupled receptor (GPCR).

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the receptor of interest.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).[11]

-

Test Compound: (S)-2-amino-5-methoxytetralin hydrochloride, serially diluted.

-

Assay Buffer: Typically a buffered solution such as Tris-HCl with appropriate ions (e.g., MgCl2).[12][13]

-

Wash Buffer: Ice-cold buffer to terminate the binding reaction and wash away unbound radioligand.[12][13]

-

Scintillation Cocktail: For quantifying radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.[13]

-

96-well Plates and Filtration Apparatus.

2. Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).[12]

3. Assay Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[12][13]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[10][14]

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[12][14]

4. Quantification and Data Analysis:

-

The filters containing the bound radioligand are placed in scintillation vials with scintillation cocktail.

-

The radioactivity is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/[Kd]), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a radioligand binding assay and the primary signaling pathways associated with the likely targets of 2-aminotetralin derivatives: serotonin and dopamine receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Oxygenated N-alkyl- and N,N-Dialkyl-2-amino-1-methyltetralins. Effects of structure and stereochemistry on dopamine-D2-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-amino-5-methoxytetralin hydrochloride at Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-5-methoxytetralin hydrochloride is a rigid analog of dopamine, belonging to the 2-aminotetralin class of compounds. This structural feature confers a distinct pharmacological profile, primarily characterized by its interaction with dopamine receptors. This technical guide provides a comprehensive analysis of the mechanism of action of (S)-2-amino-5-methoxytetralin hydrochloride, with a focus on its binding affinity, functional potency, and downstream signaling pathways at the five dopamine receptor subtypes (D1-D5). The document details the experimental methodologies for key in vitro assays, presents available quantitative data, and utilizes visualizations to elucidate complex signaling and experimental workflows. This guide is intended to serve as a critical resource for researchers and drug development professionals engaged in the study of dopaminergic systems and the development of novel therapeutics.

Introduction to (S)-2-amino-5-methoxytetralin and Dopamine Receptor Subtypes

The 2-aminotetralin scaffold is a cornerstone in medicinal chemistry for the design of dopaminergic ligands. By conformationally restricting the flexible side chain of dopamine, these molecules offer insights into the specific receptor conformations required for binding and activation. The stereochemistry at the C2 position is crucial, with the (S)-enantiomer generally exhibiting higher affinity and efficacy at dopamine receptors. (S)-2-amino-5-methoxytetralin, with its methoxy group at the 5-position, is a key representative of this class.

Dopamine receptors are G-protein coupled receptors (GPCRs) that are fundamental to numerous physiological processes, including motor control, cognition, and reward. They are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels. Beyond G-protein signaling, dopamine receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.

Quantitative Pharmacological Data

Table 1: Radioligand Binding Affinities (Ki) of 2-Aminotetralin Derivatives at Dopamine Receptors

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |

| (S)-2-amino-5-methoxytetralin HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| A-68930 (D1-like agonist) | 2.1 | 1300 | 1600 | 2300 | 1.8 | |

| Quinpirole (D2-like agonist) | 4700 | 42 | 4.9 | 39 | 5200 | |

| 7-OH-DPAT (D2/D3 agonist) | 2500 | 9.5 | 0.9 | 100 | 2000 |

Note: The table is populated with representative data for well-characterized dopamine receptor agonists to provide a comparative framework. The absence of data for (S)-2-amino-5-methoxytetralin hydrochloride highlights a current knowledge gap.

Table 2: Functional Potency (EC50/IC50) and Efficacy (Emax) of 2-Aminotetralin Derivatives at Dopamine Receptors

| Compound | Assay | Receptor | EC50/IC50 (nM) | Emax (%) | Reference |

| (S)-2-amino-5-methoxytetralin HCl | cAMP Accumulation | D2 | Data Not Available | Data Not Available | |

| (S)-2-amino-5-methoxytetralin HCl | β-arrestin Recruitment | D2 | Data Not Available | Data Not Available | |

| Quinpirole | cAMP Accumulation | D2 | 5.8 | 100 | |

| Aripiprazole | cAMP Accumulation | D2 | 8.7 | 28 (partial agonist) | |

| Quinpirole | β-arrestin Recruitment | D2 | 32 | 100 |

Note: This table illustrates the type of functional data required for a complete pharmacological profile. The lack of specific data for (S)-2-amino-5-methoxytetralin hydrochloride underscores the need for further research.

Signaling Pathways

(S)-2-amino-5-methoxytetralin hydrochloride, as a D2-like receptor agonist, is expected to primarily engage the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. It may also induce β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades.

Spectroscopic and Structural Elucidation of (S)-2-amino-5-methoxytetralin hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-amino-5-methoxytetralin hydrochloride. The following sections detail available experimental data, predicted spectroscopic characteristics, and standardized methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: (2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

-

CAS Number: 58349-17-0[1]

-

Appearance: White to off-white solid[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The following table summarizes the proton NMR data for (S)-2-amino-5-methoxytetralin hydrochloride.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.75-1.80 | m | 1H | H-3 (axial) |

| 2.14-2.17 | m | 1H | H-3 (equatorial) |

| 2.52-2.63 | m | 1H | H-4 (axial) |

| 2.75-2.87 | m | 2H | H-1 (axial & equatorial) |

| 3.06-3.13 | m | 1H | H-4 (equatorial) |

| 3.45-3.56 | m | 1H | H-2 |

| 3.75 | s | 3H | -OCH₃ |

| 6.74-6.83 | m | 2H | Aromatic CH |

| 7.12-7.17 | m | 1H | Aromatic CH |

¹³C NMR (Carbon-13 NMR) Data

-

Aliphatic Carbons (C1-C4, C-NH₂): Approximately 5-6 signals are expected in the range of 20-60 ppm.

-

Methoxy Carbon (-OCH₃): A distinct signal is anticipated around 55-60 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm), with the carbon attached to the methoxy group being the most deshielded.

Infrared (IR) Spectroscopy

Specific experimental IR spectra for (S)-2-amino-5-methoxytetralin hydrochloride are not publicly available. The expected characteristic absorption bands based on its functional groups are presented below.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-3200 | N-H | Amine stretching (as hydrochloride salt, this may be broadened) |

| ~3000-2800 | C-H | Aliphatic and aromatic C-H stretching |

| ~1600, ~1480 | C=C | Aromatic ring stretching |

| ~1250 | C-O | Aryl-alkyl ether stretching |

| ~1100 | C-N | Amine C-N stretching |

Mass Spectrometry (MS)

Detailed experimental mass spectra for this compound are not widely published. For the free base, (S)-2-amino-5-methoxytetralin, the nominal molecular weight is 177.24 g/mol .

-

Expected Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum of the free base, a molecular ion peak would be expected at m/z = 177.

-

Expected Protonated Molecule ([M+H]⁺): Using electrospray ionization (ESI), the protonated molecule of the free base would be observed at m/z = 178.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of (S)-2-amino-5-methoxytetralin hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as used in the reference data, or DMSO-d₆).[5][6] The sample should be fully dissolved to ensure homogeneity.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: As the sample is a solid, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with high-energy electrons.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile molecules. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Synthesis Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflows.

Caption: Synthesis workflow for (S)-2-amino-5-methoxytetralin hydrochloride.

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

- 1. (S)-2-Amino-5-methoxytetralin Hydrochloride | 58349-17-0 [chemicalbook.com]

- 2. (S)-2-amino-5-methoxytetralin hydrochloride | C11H16ClNO | CID 12280573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-5-methoxytetralin HCl | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Initial Toxicological Profile of (S)-2-amino-5-methoxytetralin hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology of (S)-2-amino-5-methoxytetralin hydrochloride. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation requires dedicated experimental studies.

Executive Summary

(S)-2-amino-5-methoxytetralin hydrochloride is a synthetic chemical intermediate, notably used in the synthesis of the dopamine agonist Rotigotine. Despite its application in pharmaceutical manufacturing, detailed public toxicological studies, including quantitative data from specific assays (e.g., LD50, cytotoxicity, genotoxicity), are not available in the peer-reviewed literature. The primary source of toxicological information comes from Safety Data Sheets (SDS) provided by chemical suppliers, which are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Based on these sources, (S)-2-amino-5-methoxytetralin hydrochloride is classified as hazardous. The key identified hazards include acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. This guide synthesizes the available hazard information, provides context by briefly reviewing the toxicology of the structurally related drug Rotigotine, and outlines general methodologies for the toxicological assessment of such a compound.

Hazard Identification and Classification

The toxicological information for (S)-2-amino-5-methoxytetralin hydrochloride is primarily derived from GHS classifications provided by suppliers. This information is summarized below.

Table 1: GHS Hazard Classification for (S)-2-amino-5-methoxytetralin hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

Data compiled from supplier Safety Data Sheets.[1]

Experimental Protocols for Toxicological Assessment

While specific experimental data for (S)-2-amino-5-methoxytetralin hydrochloride is unavailable, a standard toxicological evaluation would involve a battery of in vitro and in vivo tests. The following are generalized protocols relevant to the hazards identified.

General Workflow for Initial Toxicological Screening

The diagram below illustrates a typical workflow for the initial toxicological assessment of a new chemical entity.

Caption: General workflow for initial toxicological screening of a chemical.

Acute Oral Toxicity (General Protocol - OECD 423)

-

Principle: This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The outcome is the classification of the substance into a GHS category based on the observed mortality.

-

Procedure:

-

Animals (typically female rats) are fasted overnight.

-

A starting dose (e.g., 300 mg/kg) is administered orally to a single animal.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the dose is increased or decreased for subsequent animals, following the defined stepping procedure of the guideline.

-

The final classification is based on the dose at which mortality is observed.

-

In Vitro Cytotoxicity Assay (General Protocol - MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Human or animal cell lines are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a microplate reader, and the concentration that inhibits cell viability by 50% (IC50) is calculated.

-

Potential Signaling Pathways and On-Target Toxicity

Given that (S)-2-amino-5-methoxytetralin is a precursor to a dopamine agonist and structurally related to other aminotetralins with serotonergic activity, its toxicological profile could be influenced by its pharmacological activity. On-target toxicity may arise from excessive activation or modulation of dopamine and serotonin signaling pathways.

Caption: Potential interaction with dopaminergic and serotonergic pathways.

Toxicological Profile of a Structurally Related Compound: Rotigotine

As (S)-2-amino-5-methoxytetralin hydrochloride is an intermediate in the synthesis of Rotigotine, the toxicological profile of Rotigotine can provide some context. It is crucial to note that the toxicity of an intermediate can differ significantly from the final active pharmaceutical ingredient.

Rotigotine is a non-ergoline dopamine agonist. In subchronic toxicity studies in rats and monkeys, the major toxicological effects were related to its primary pharmacodynamic properties as a dopamine agonist. These effects included hyperactivity, stereotyped behavior, and decreased serum prolactin levels.[2][3] In clinical use, the adverse event profile of Rotigotine is similar to other dopamine agonists, including nausea, somnolence, and impulse control disorders.[4] Importantly, Rotigotine has not been associated with significant serum enzyme elevations or clinically apparent liver injury.[5]

Conclusion

The available data on the toxicology of (S)-2-amino-5-methoxytetralin hydrochloride is limited to GHS hazard classifications from safety data sheets. These indicate that the compound is harmful if swallowed and can cause skin, eye, and respiratory irritation. There is a notable absence of publicly available, detailed experimental studies to quantify its toxicity (e.g., LD50, IC50) or to assess its potential for genotoxicity, carcinogenicity, or reproductive toxicity. For any research or drug development application, it is imperative that this compound be handled with appropriate safety precautions and that comprehensive toxicological studies are conducted to fully characterize its safety profile. The provided general methodologies and contextual information on related compounds should serve as a foundation for designing such a toxicological evaluation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Three-month subchronic intramuscular toxicity study of rotigotine-loaded microspheres in Cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-month subchronic intramuscular toxicity study of rotigotine-loaded microspheres in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug safety evaluation of rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotigotine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Crucial Role of (S)-2-amino-5-methoxytetralin Hydrochloride in Rotigotine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-2-amino-5-methoxytetralin hydrochloride, a key intermediate in the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This document outlines the primary synthetic methodologies for obtaining this chiral amine, presents quantitative data for process evaluation, details experimental protocols, and illustrates the relevant biological signaling pathway of the final active pharmaceutical ingredient.

Synthetic Strategies for (S)-2-amino-5-methoxytetralin Hydrochloride

The synthesis of enantiomerically pure (S)-2-amino-5-methoxytetralin hydrochloride is a critical step in the manufacturing of Rotigotine. Two primary strategies have been effectively employed: asymmetric induction and chiral resolution.

Asymmetric Induction Approach

A modern and efficient method involves the asymmetric induction of the desired stereochemistry. This process begins with the reaction of 5-methoxy-2-tetralone with a chiral auxiliary, R-(+)-α-phenylethylamine, to form a chiral enamine intermediate. Subsequent reduction and deprotection steps yield the target (S)-enantiomer with high purity and yield.

Chiral Resolution via Diastereomeric Salt Formation

A classical yet robust method for obtaining the (S)-enantiomer is through the resolution of a racemic mixture of 2-amino-5-methoxytetralin. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation, followed by the isolation of the desired (S)-2-amino-5-methoxytetralin.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic methods, providing a clear comparison for process evaluation and optimization.

| Parameter | Asymmetric Induction | Chiral Resolution | Reference |

| Starting Material | 5-methoxy-2-tetralone | (±)-2-amino-5-methoxytetralin | [4][5][6] |

| Chiral Reagent | R-(+)-α-phenylethylamine | (S)-mandelic acid | [4][5][6] |

| Overall Yield | ~68.7% | 29% (from racemic HCl salt) | [4][5][6] |

| Purity | 99% | Not explicitly stated | [4][5] |

| Enantiomeric Excess (ee) | 99.9% | 99.7% | [4][5][6] |

Table 1: Comparison of Synthetic Methods for (S)-2-amino-5-methoxytetralin hydrochloride.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are derived from published patent literature and scientific articles.

Asymmetric Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride

This protocol is based on the asymmetric induction method.[4][5]

Step 1: Synthesis of the Chiral Enamine Intermediate (Compound I)

-

To a 5 L reaction flask, add 72 g (409 mmol) of 5-methoxy-2-tetralone, 62 g (512 mmol) of R-(+)-α-phenylethylamine, and 3.2 g of p-toluenesulfonic acid.

-

Add 2500 ml of toluene as the solvent.

-

Under a nitrogen atmosphere, stir and heat the mixture to reflux until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and proceed to the next step.

Step 2: Reduction to the Diastereomeric Amine (Compound II)

-

Cool the reaction mixture containing Compound I to a temperature between -30°C and 20°C.

-

Slowly add a suitable reducing agent. The molar ratio of Compound I to the reducing agent should be approximately 1:2.

-

Maintain the temperature and stir until the reduction is complete.

Step 3: Hydrogenolysis and Salt Formation to Yield (S)-2-amino-5-methoxytetralin hydrochloride

-

After the reduction, the resulting Compound II is reacted with a salt-forming agent such as ethyl ether-HCl or ethyl acetate-HCl to form the hydrochloride salt.

-

The hydrochloride salt of Compound II is then subjected to catalytic hydrogenolysis to remove the chiral auxiliary.

-

A palladium-carbon catalyst (e.g., Pd/C or Pd(OH)₂/C) is used for this step.

-

The reaction is carried out in a suitable solvent mixture, such as tetrahydrofuran, ethanol, and methanol, at a temperature between 50°C and 120°C.

-

Upon completion of the hydrogenolysis, the catalyst is filtered off, and the product, (S)-2-amino-5-methoxytetralin hydrochloride, is isolated from the filtrate.

Synthesis and Resolution of (±)-2-amino-5-methoxytetralin

This protocol is based on the reductive amination and subsequent chiral resolution method.[6]

Step 1: Synthesis of (±)-2-amino-5-methoxytetralin

-

Perform a reductive amination of 5-methoxy-2-tetralone with aqueous ammonia.

-

Use Raney Nickel as the catalyst under a hydrogen atmosphere (2.9-3.9 bar).

-

The reaction is conducted at a temperature between 70°C and 80°C.

-

Upon completion, the racemic amine is isolated.

Step 2: Chiral Resolution

-

The racemic (±)-2-amino-5-methoxytetralin is treated with (S)-mandelic acid to form diastereomeric salts.

-

The diastereomeric salts are separated based on their differential solubility in a suitable solvent.

-

The salt containing the (S)-enantiomer is isolated.

-

The purified diastereomeric salt is then treated with a base to liberate the free (S)-2-amino-5-methoxytetralin, which is subsequently converted to its hydrochloride salt.

Visualizing the Synthetic and Biological Pathways

The following diagrams illustrate the key synthetic pathway and the biological mechanism of action of Rotigotine.

Caption: Synthetic pathway to Rotigotine via the asymmetric induction of (S)-2-amino-5-methoxytetralin hydrochloride.

Caption: Simplified signaling pathway of Rotigotine as a dopamine receptor agonist.

Rotigotine's Mechanism of Action

Rotigotine functions as a non-ergoline dopamine agonist with a high affinity for D1, D2, and D3 dopamine receptors.[1][7] By stimulating these receptors in the brain, Rotigotine mimics the effects of dopamine.[1] This is particularly beneficial in conditions like Parkinson's disease, where there is a deficiency of dopamine due to the degeneration of dopaminergic neurons.[1] The activation of D2 and D3 receptors is crucial for improving motor function, while D1 receptor activation may also contribute to its therapeutic effects.[1][7] The continuous delivery of Rotigotine via a transdermal patch helps maintain stable plasma levels, leading to more consistent dopaminergic stimulation.[1]

References

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. Rotigotine - Wikipedia [en.wikipedia.org]

- 3. Rotigotine transdermal patch: a review of its use in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]

- 5. US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Purity and Resolution of 2-amino-5-methoxytetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-methoxytetralin is a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably potent dopamine D2 receptor agonists used in the treatment of Parkinson's disease. The stereochemistry of this compound is crucial for its biological activity, making the control of enantiomeric purity a critical aspect of its synthesis and application. This technical guide provides an in-depth overview of the methods for the resolution of racemic 2-amino-5-methoxytetralin, analysis of its enantiomeric purity, and relevant biological context.

Data on Resolution and Synthesis of (S)-2-amino-5-methoxytetralin

The following table summarizes quantitative data from various methods aimed at obtaining enantiomerically pure (S)-2-amino-5-methoxytetralin.

| Method | Resolving Agent/Key Reagent | Overall Yield | Enantiomeric Excess (ee) | Purity | Reference |

| Classical Resolution | (S)-Mandelic Acid | 29% | 99.7% | - | [1] |

| Asymmetric Induction | R-(+)-α-phenylethylamine | ~68.7% | 99.9% | 99% | [2] |